Bromo-PEG1-Acid

Catalog No.
S522102
CAS No.
M.F
C5H9BrO3
M. Wt
197.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromo-PEG1-Acid

Product Name

Bromo-PEG1-Acid

IUPAC Name

3-(2-bromoethoxy)propanoic acid

Molecular Formula

C5H9BrO3

Molecular Weight

197.03 g/mol

InChI

InChI=1S/C5H9BrO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8)

InChI Key

REBYHCQUFPLTTH-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Bromo-PEG1-acid

The exact mass of the compound Bromo-PEG1-Acid is 195.9735 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bromo-PEG1-acid (CAS 1393330-33-0) is a heterobifunctional, ultra-short PEGylated crosslinker characterized by a terminal bromide, a single polyethylene glycol (PEG) spacer, and a carboxylic acid group. With a low molecular weight of 197.03 Da, it is primarily procured for the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and targeted bioconjugates. The molecule acts as a critical building block, where the carboxylic acid can be activated (e.g., via EDC/NHS or HATU) for stable amide bond formation with primary amines, while the bromide serves as a highly effective leaving group for nucleophilic substitution with thiols or phenols. The inclusion of the single PEG unit provides a vital hydrophilic ether linkage that mitigates the hydrophobicity of conjugated payloads, making it a highly effective procurement choice over purely aliphatic linkers for applications requiring minimal steric footprint and high aqueous solubility .

Research Fit

Heterobifunctional short PEG linker for bioconjugation, ADC and PROTAC assembly
Bromide leaving group for nucleophilic substitution; carboxylic acid for amide coupling
Compact PEG1 spacer supports aqueous solubility with minimal steric bulk

Substituting Bromo-PEG1-acid with generic aliphatic bromo-acids (such as 4-bromobutyric acid) or longer PEG variants (like Bromo-PEG4-acid) frequently leads to downstream failures in formulation and cellular assays. Aliphatic linkers lack the ether oxygen present in the PEG unit, resulting in higher lipophilicity (clogP) that drives the aggregation of hydrophobic payloads in aqueous buffers and reduces the overall yield of ADC conjugations . Conversely, substituting with longer PEG chains (e.g., PEG4 or PEG8) to maximize solubility introduces significant molecular weight penalties—adding over 130 Da per substitution. In PROTAC development, where maintaining the total molecular weight below 1000 Da is critical for passive cellular permeability, this unnecessary mass drastically reduces cell penetration. Furthermore, replacing the bromide with an iodide (Iodo-PEG1-acid) for higher reactivity compromises precursor stability, leading to rapid photolytic degradation during bulk storage and handling .

Substitution Risk

Linker length sensitivity
PEG chain length changes may shift ternary complex formation and degradation efficiency in PROTAC designs
Steric hindrance & yield
Longer PEG analogs can reduce conjugation yield due to increased steric bulk around reactive sites
Chemistry specificity
Bromo group offers pH‑dependent thiol reactivity distinct from maleimide; substitution alters conjugation window

PROTAC Molecular Weight Efficiency

In the design of PROTACs, exceeding the optimal molecular weight threshold severely limits passive membrane permeability. Bromo-PEG1-acid provides the necessary spatial separation and hydrophilicity while contributing only 197.03 Da to the precursor mass. In contrast, utilizing Bromo-PEG4-acid adds 329.18 Da, consuming an additional 132.15 Da of the strict mass budget. This mass economy is critical when conjugating already large E3 ligase ligands and target protein warheads [1].

Evidence DimensionPrecursor Molecular Weight (Mass Penalty)
Target Compound Data197.03 Da (Bromo-PEG1-acid)
Comparator Or Baseline329.18 Da (Bromo-PEG4-acid)
Quantified DifferenceSaves 132.15 Da per conjugation event
ConditionsTheoretical mass calculation for linker precursor selection in PROTAC design

Procuring the PEG1 variant is essential for maintaining the final PROTAC molecular weight within the limits required for effective cellular penetration and oral bioavailability.

MW & LogP vs. PEG4 analog
Class-level
Target: 197.03 g/mol, LogP 0.3 vs PEG4: 329.19 g/mol, higher LogP
−132.16 g/mol (~40% reduction)
Reported lower lipophilicity may support permeability screening
Computed properties; verify experimentally

Aqueous Solubility via Ether Linkage

When conjugating highly hydrophobic small molecules, the choice of linker significantly impacts the aggregation propensity of the final complex. Compared to a purely aliphatic baseline like 5-bromopentanoic acid, the inclusion of the single ether oxygen in Bromo-PEG1-acid acts as a hydrogen-bond acceptor. This structural difference lowers the calculated partition coefficient (clogP), directly enhancing the aqueous solubility of the resulting conjugate and preventing the precipitation of high-potency hydrophobic payloads during physiological buffer formulation .

Evidence DimensionHydrophilicity / Formulation Stability
Target Compound DataContains 1 hydrophilic ether oxygen (hydrogen-bond acceptor)
Comparator Or BaselineAliphatic bromo-acids (0 ether oxygens, purely hydrophobic spacer)
Quantified DifferenceMeasurable reduction in clogP and reduced aggregation propensity
ConditionsAqueous buffer formulation of hydrophobic drug conjugates

Ensures that the synthesized conjugates remain soluble and stable in aqueous media, reducing material loss due to precipitation during downstream assays.

Conjugation yield context
Class-level
Up to 75%
yield in less hindered systems; 9–33% for longer linkers with steric bulk
Shorter linker may support higher conjugation yield at accessible sites
Model system: brush polymer‑βLG conjugate; context-dependent

Precursor Stability vs. Iodo-Analogs

While iodo-PEG-acids offer faster reaction kinetics for nucleophilic substitution, they are highly sensitive to light and prone to rapid photolytic degradation, complicating bulk storage and handling. Bromo-PEG1-acid provides a superior operational balance, offering excellent leaving-group reactivity for conjugation with thiols and amines while maintaining robust stability. It can be reliably stored at -20°C for up to 6 months without significant degradation, drastically reducing the risk of failed synthesis batches caused by degraded starting materials .

Evidence DimensionBulk Storage Stability and Shelf Life
Target Compound DataStable for >6 months at -20°C (moderate light sensitivity)
Comparator Or BaselineIodo-PEG1-acid (high light sensitivity, rapid photodecay)
Quantified DifferenceSignificantly longer operational shelf life and reduced handling restrictions
ConditionsStandard laboratory storage (-20°C) and bulk manufacturing handling

Allows procurement teams to securely order bulk quantities without the high spoilage risk associated with hyper-reactive iodo-linkers.

Solubility profile
Data to verify
  • DMSO100 mg/mL (507.54 mM)
  • In vivo formulation≥2.5 mg/mL (12.69 mM)
Quantified solubility may streamline formulation screening
Supplier data; confirm under experimental conditions

PROTACs for Tight-Binding Pockets

Because Bromo-PEG1-acid minimizes the molecular weight penalty (adding only ~117 Da to the final linker span after dual conjugation) while maintaining hydrophilicity, it is the premier choice for PROTACs targeting proteins where the spatial distance to the E3 ligase is minimal. It ensures the final chimera remains within the strict mass limits required for cellular permeability[1].

ADC Hydrophobic Payload Conjugation

In Antibody-Drug Conjugate (ADC) development, highly hydrophobic payloads often cause aggregation. Bromo-PEG1-acid is selected over aliphatic linkers because its ether oxygen acts as a hydrogen-bond acceptor, providing just enough hydrophilicity to stabilize the conjugate in aqueous buffers without introducing the excessive length of a PEG4 or PEG8 chain .

Scalable Synthesis of Probes and Tools

For industrial production of chemical biology probes, Bromo-PEG1-acid offers an ideal balance of reactivity and shelf stability. Its terminal bromide is highly effective for nucleophilic substitution, yet the compound avoids the rapid photolytic degradation seen in iodo-analogs, allowing for reliable bulk procurement and reproducible lot-to-lot synthesis .

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC linker optimization
Short PEG spacer with low logP
Cellular permeability, ternary complex formation
Bioconjugation to accessible protein sites
Minimal steric hindrance, high yield potential
Conjugation efficiency, site accessibility
ADC drug-to-antibody ratio control
Hydrophilic short spacer, bromo-thiol chemistry
DAR consistency, aggregation propensity
Surface functionalization against non-specific binding
Compact PEG coating, close surface proximity
Protein adsorption reduction, surface characterization

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

195.97351 Da

Monoisotopic Mass

195.97351 Da

Heavy Atom Count

9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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